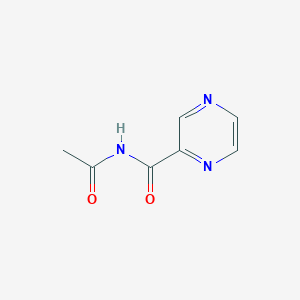

N-acetylpyrazine-2-carboxamide

Descripción general

Descripción

N-acetylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Mecanismo De Acción

Target of Action

N-acetylpyrazine-2-carboxamide is a derivative of pyrazinamide, an antituberculosis agent . The primary target of pyrazinamide is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . Pyrazinamide is a prodrug that is converted into its active form, pyrazinoic acid, by the enzyme pyrazinamidase present in the bacterium .

Mode of Action

The active form of the drug, pyrazinoic acid, disrupts the membrane energy production, inhibits trans-translation, and possibly inhibits pantothenate and coenzyme A biosynthesis, which are required for the survival of the bacterium . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulates .

Biochemical Pathways

The biochemical pathways affected by pyrazinamide are primarily those involved in energy production and protein synthesis in Mycobacterium tuberculosis . By disrupting these pathways, pyrazinamide inhibits the growth and replication of the bacterium, effectively treating the tuberculosis infection .

Pharmacokinetics

The pharmacokinetic properties of a drug are crucial in determining its absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the drug, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of this compound, like pyrazinamide, is the inhibition of the growth and replication of Mycobacterium tuberculosis . This is achieved through the disruption of critical biochemical pathways within the bacterium, leading to its eventual death .

Action Environment

The action of this compound, as with other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the patient’s body . For instance, the activation of pyrazinamide to pyrazinoic acid is more effective in slightly acidic environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-acetylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid chloride with acetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Synthesis of Pyrazine-2-carboxylic Acid Chloride:

Condensation with Acetamide:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-acetylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Amidation: Formation of amide bonds with carboxylic acids.

Substitution Reactions: Replacement of functional groups on the pyrazine ring.

Oxidation and Reduction: Modifications of the pyrazine ring structure.

Common Reagents and Conditions:

Amidation: Typically involves carboxylic acids and amines under catalytic or non-catalytic conditions.

Substitution Reactions: Utilizes reagents such as halides and nucleophiles under controlled conditions.

Oxidation and Reduction: Employs oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

Amidation: Produces various amide derivatives.

Substitution Reactions: Yields substituted pyrazine derivatives.

Oxidation and Reduction: Results in oxidized or reduced pyrazine compounds.

Aplicaciones Científicas De Investigación

Applications in Food Science

-

Flavor Enhancement :

- NAPC has been detected in roasted peanuts, cocoa, and coffee beans, where it contributes to the desirable roasted or toasty flavors. Its presence in these foods suggests a role in flavor profile development, making it a compound of interest for food scientists aiming to enhance taste and aroma in food products.

-

Volatile Compounds in Plants :

- Research indicates that NAPC is present in volatile compounds emitted by certain tobacco species. Understanding its role in these plants may provide insights into plant metabolism and the ecological functions of pyrazine derivatives.

Applications in Medicinal Chemistry

-

Antimicrobial Activity :

- Preliminary studies suggest that NAPC exhibits notable antimicrobial properties, which could be harnessed for developing new antimicrobial agents. The specific mechanisms of action remain to be fully elucidated due to limited research on this compound.

- Anti-inflammatory Potential :

Future Research Directions

Given the limited current understanding of NAPC's mechanisms and broader applications, several areas warrant further investigation:

- Biological Mechanisms : Research into the biochemical pathways influenced by NAPC could reveal its potential therapeutic uses.

- Synthesis Methods : Developing efficient synthesis routes for NAPC could facilitate its production for research and commercial applications.

- Safety Profiles : Comprehensive safety assessments are necessary to understand the implications of using NAPC in food and medicinal products.

Comparación Con Compuestos Similares

N-acetylpyrazine-2-carboxamide can be compared with other pyrazine derivatives:

Pyrazinamide: An antituberculosis agent with a similar pyrazine core but different functional groups.

Pyrazine-2-carboxamide: A simpler derivative without the acetyl group.

N-methylpyrazine-2-carboxamide: A methylated derivative with distinct properties.

Uniqueness: this compound is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

N-acetylpyrazine-2-carboxamide, a nitrogen-containing heterocyclic compound, has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring substituted at the 2-position with a carboxamide group and at the 5-position with an acetyl group. Its molecular formula is with a molar mass of 168.15 g/mol. The unique structural features of this compound contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 6.25 µg/mL | |

| Trichophyton mentagrophytes | 12.5 µg/mL | |

| Staphylococcus aureus | 25 µg/mL |

These findings suggest that this compound is particularly effective against mycobacterial strains, comparable to standard treatments like pyrazinamide.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha, which plays a critical role in various inflammatory diseases.

Case Study: Inhibition of TNF-alpha

A study demonstrated that derivatives of pyrazine compounds could inhibit MK-2, a kinase involved in TNF-alpha regulation. This inhibition could lead to reduced inflammation in conditions like rheumatoid arthritis .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : Interaction studies reveal that this compound binds effectively to several enzymes and receptors involved in inflammatory pathways.

- DNA Intercalation : Similar compounds have been shown to intercalate DNA, potentially disrupting cellular processes such as apoptosis and replication .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including cyclization techniques. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Table 2: Structure-Activity Relationship Insights

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Acetamido group at position 5 | Antimicrobial and anti-inflammatory |

| 5-Methylpyrazine-2-carboxamide | Methyl group at position 5 | Enhanced lipophilicity |

| 5-Bromopyrazine-2-carboxamide | Bromine substitution at position 5 | Increased reactivity |

These comparisons highlight how slight modifications in the structure can significantly influence biological activity.

Propiedades

IUPAC Name |

N-acetylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-5(11)10-7(12)6-4-8-2-3-9-6/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANHBWVGXBMRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332883 | |

| Record name | N-acetylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135742-53-9 | |

| Record name | N-acetylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.